N-(4-Fluorobenzyl)-1-naphthalenamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]naphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECUKOYBDUQJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256461 | |
| Record name | N-[(4-Fluorophenyl)methyl]-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-44-7 | |
| Record name | N-[(4-Fluorophenyl)methyl]-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356531-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Fluorophenyl)methyl]-1-naphthalenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Direct Synthesis Approaches to N-(4-Fluorobenzyl)-1-naphthalenamine
The direct formation of the carbon-nitrogen bond between the 1-naphthalene and the 4-fluorobenzyl groups is a key step in the synthesis of this compound. Several established organic chemistry reactions can be employed for this purpose.
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. researchgate.net This two-step process typically involves the condensation of an amine with an aldehyde or ketone to form an imine, which is subsequently reduced to the target amine. masterorganicchemistry.com
For the synthesis of this compound, the process begins with the reaction of 1-naphthalenamine and 4-fluorobenzaldehyde. This initial reaction forms the corresponding Schiff base or imine intermediate, N-(4-fluorobenzylidene)-1-naphthalenamine. The subsequent reduction of this imine yields the final secondary amine product. This reduction can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) in an acidic ionic liquid, sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.comgoogle.comresearchgate.net A one-pot procedure is often feasible, where the imine is formed and then reduced in situ without isolation. researchgate.net
Another related, albeit more indirect, strategy involves the use of nitroarenes. In this approach, a nitroarene is reduced to a primary amine, which can then participate in a reductive amination reaction with an aldehyde. researchgate.net This method provides an alternative route to one of the key starting materials.
Modern cross-coupling reactions offer alternative pathways for the formation of C-N bonds. Ruthenium-catalyzed reactions, in particular, have emerged as effective methods for N-arylation. opendelclub.comnih.gov These reactions can couple amines with aryl partners. For instance, a ruthenium reagent can activate haloarenes for a subsequent SNAr reaction with an amine under mild conditions. opendelclub.comnih.gov
Furthermore, ruthenium catalysts have been employed in decarbonylative arylation, where an ester group on a cyclic amino ester can be replaced with an aryl ring. nih.gov While not a direct coupling of two amines, these advanced catalytic methods highlight the potential of ruthenium-based systems to mediate the formation of the C-N bond necessary for constructing this compound. These methods are part of a broader class of reactions that also includes palladium-catalyzed Buchwald-Hartwig amination, which is a general method for synthesizing aryl amines. researchgate.net
The initial step of reductive amination, the condensation reaction to form a Schiff base (or imine), is itself a crucial and well-studied reaction. ijacskros.com The formation of the azomethine group (–HC=N–) is achieved by reacting a primary amine with a carbonyl compound. ijacskros.com
The synthesis of the Schiff base intermediate, N-(4-fluorobenzylidene)-1-naphthalenamine, is accomplished by reacting 1-naphthalenamine with 4-fluorobenzaldehyde. Typically, equimolar amounts of the amine and aldehyde are dissolved in a suitable solvent, such as ethanol, and stirred. semanticscholar.orgresearchgate.net The reaction mixture may be stirred for a few hours at room temperature or heated to reflux to drive the reaction to completion. semanticscholar.orgnih.gov Upon completion, the resulting Schiff base often precipitates from the solution and can be collected by filtration and purified by recrystallization. semanticscholar.org
The synthesis of structurally similar Schiff bases from 1-naphthalenamine and various substituted benzaldehydes has been reported, demonstrating the versatility of this reaction.
Table 1: Examples of Schiff Bases Synthesized from 1-Naphthalenamine and Substituted Benzaldehydes This table is interactive and allows for sorting and filtering of data.
| Aldehyde Reactant | Resulting Schiff Base | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| p-(N,N-dimethylamino)benzaldehyde | N-(4-(N,N-Dimethylamino)benzylidene)naphthalen-1-amine | 76 | 112-114 | semanticscholar.org |
| p-nitrobenzaldehyde | N-(4-Nitrobenzylidene)naphthalen-1-amine | 85 | 164-165 | semanticscholar.org |
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These modifications can be made on either the naphthalene (B1677914) core or the benzyl (B1604629) substituent.
The naphthalene ring system serves as a versatile scaffold that can be modified through various synthetic strategies. Substituted naphthalenes can be prepared using methods like the Diels-Alder reaction followed by aromatization or through electrophilic aromatic substitution, although controlling regioselectivity can be challenging. ekb.eg More recently, skeletal editing techniques have been developed, such as the transmutation of a nitrogen atom in an isoquinoline to a carbon atom using a Wittig reagent, providing access to a wide range of substituted naphthalenes. nih.gov
Specific examples of synthesizing modified naphthalene-based amines include:
Hydroxy and Methoxy Derivatives : A series of 2-arylamino-5-hydroxy-naphthalene-1,4-diones and 3-arylamino-5-methoxy-naphthalene-1,4-diones have been synthesized. nih.gov
Benzyl Substituted Naphthalenes : A flexible synthesis of highly substituted dimethoxybenzylnaphthalenes has been developed starting from benzylidene tetralones. nih.govnih.gov These intermediates can undergo further reactions, such as Grignard reactions, to introduce additional substituents. nih.govnih.gov
Pyrimidine Derivatives : Novel naphthalene-pyrimidine derivatives have been synthesized by reacting N-(naphthalen-1-yl)-3-aryl acryl amides with guanidine nitrate. ekb.eg
These methodologies demonstrate the feasibility of introducing a wide array of functional groups onto the naphthalene core, which could then be elaborated into analogues of this compound.
Modifying the substituents on the benzyl portion of the molecule is another common strategy for creating analogues. This is readily achieved by using different substituted benzaldehydes in the condensation and reductive amination steps described previously. The electronic and steric properties of the substituent on the benzaldehyde can influence the reaction rate and yield.
The synthesis of various N-benzyl-1-naphthalenamine analogues has been demonstrated through the formation of Schiff bases with differently substituted benzaldehydes. This approach allows for the introduction of electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring.
Table 2: Synthesis of N-(Substituted benzylidene)-1-naphthalenamine Analogues This table is interactive and allows for sorting and filtering of data.
| Benzaldehyde Substituent | Resulting Schiff Base | Reference |
|---|---|---|
| 4-(N,N-dimethylamino) | N-(4-(N,N-Dimethylamino)benzylidene)naphthalen-1-amine | semanticscholar.org |
| 4-Nitro | N-(4-Nitrobenzylidene)naphthalen-1-amine | semanticscholar.org |
| 4-Chloro | N-(4-Chlorobenzylidene)naphthalen-1-amine | semanticscholar.org |
These Schiff bases serve as direct precursors to the corresponding saturated amine analogues following a reduction step. The choice of substituent can significantly impact the properties of the final molecule. nih.gov For example, further derivatization of the amine nitrogen is also possible, as shown by the synthesis of compounds like N-benzyl-N'N'-dimethyl-N-1-naphthylethylenediamine from 1-benzylaminonaphthalene. rsc.org
Integration into Fused Ring Systems (e.g., Quinoline, Naphthyridine, Phosphazenes)
The N-aryl amine structure of this compound makes it a valuable precursor for the construction of nitrogen-containing polycyclic aromatic systems. Modern synthetic methodologies enable its integration into frameworks such as quinolines, naphthyridines, and phosphazene polymers.
Quinoline Derivatives: The synthesis of quinoline scaffolds from N-aryl secondary amines can be achieved through transition-metal-catalyzed annulation reactions. For instance, rhodium(III)-catalyzed C-H activation provides a direct route to couple N-aryl amines with alkynes. In a hypothetical application, this compound could react with an alkyne, such as diphenylacetylene, in the presence of a catalyst like [Cp*RhCl₂]₂ and an oxidant (e.g., Cu(OAc)₂). This process involves the chelation-assisted activation of the C-H bond at the 8-position of the naphthalene ring, followed by alkyne insertion and reductive elimination to form the fused quinoline ring system. Another prominent method is the aza-Diels-Alder (Povarov) reaction, which involves the [4+2] cycloaddition of an N-arylimine with an alkene. mdpi.comescholarship.org While this typically uses primary anilines, a related approach could involve the dehydrogenation of this compound to an iminium intermediate, which could then undergo annulation.
Naphthyridine Scaffolds: The synthesis of naphthyridines, which are diazaphenanthrenes, generally begins with substituted pyridine precursors, such as aminopyridines, via classic methods like the Skraup reaction. nih.gov Integrating a pre-formed secondary amine like this compound is less direct. A plausible strategy involves a multi-step sequence where a functionalized aminopyridine is first used to construct the naphthyridine core, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction to introduce the this compound moiety. mdpi.com For example, a chloro-substituted naphthyridine could be coupled with the target amine using a palladium catalyst and a suitable ligand.
Phosphazene Polymers: Poly(organo)phosphazenes are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms. The most common synthetic route is the ring-opening polymerization of hexachlorocyclotriphosphazene (NPCl₂)₃ to form high molecular weight poly(dichlorophosphazene), followed by macromolecular substitution. wikipedia.orgumich.edu In this second step, the reactive P-Cl bonds are replaced by organic side groups through reaction with nucleophiles like amines or alkoxides. umich.eduresearchgate.net this compound can serve as a secondary amine nucleophile to displace the chlorine atoms, covalently linking the bulky aromatic group to the phosphazene backbone. This substitution reaction allows for the precise tuning of the polymer's properties by controlling the ratio of introduced side groups. nih.gov
Table 1: Representative Conditions for Annulation Reactions to Form Fused N-Heterocycles
| Reaction Type | Amine Substrate (Analogue) | Coupling Partner | Catalyst / Reagents | Solvent | Yield |
|---|---|---|---|---|---|
| Rh(III)-Catalyzed Annulation | N-Phenyl-2-naphthylamine | Diphenylacetylene | [Cp*RhCl₂]₂, Cu(OAc)₂ | DCE | 85% |
| Aza-Diels-Alder (Povarov) | Aniline (forms imine in situ) | Ethyl vinyl ether | Yb(OTf)₃ | CH₃CN | 90% |
| Buchwald-Hartwig Amination | Aniline | 2-Chloronaphthyridine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene | 78% |
Mechanistic Insights into Synthetic Transformations
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. Key mechanistic pathways include the aza-Diels-Alder reaction and transition-metal-mediated bond activation.
Aza-Diels-Alder Reaction: The Povarov reaction is a powerful tool for synthesizing tetrahydroquinoline derivatives via an inverse-electron-demand aza-Diels-Alder cycloaddition. mdpi.com The reaction typically involves an electron-rich alkene (dienophile) and an N-arylimine (diene), which is often generated in situ from an aniline and an aldehyde. The mechanism is initiated by the activation of the imine by a Lewis or Brønsted acid catalyst. This activation lowers the LUMO energy of the imine, facilitating the [4+2] cycloaddition with the alkene. mdpi.com The reaction can proceed through either a concerted pathway or a stepwise pathway involving a carbocation intermediate. Subsequent oxidation of the resulting tetrahydroquinoline intermediate yields the aromatic quinoline product. nih.gov
C-N and C-H Bond Activation: While C-N bond activation, involving the cleavage of the bond between carbon and nitrogen by a transition metal, is a known process, a more relevant mechanism for the annulation reactions described above is chelation-assisted C-H activation. rsc.orgacs.org In the rhodium(III)-catalyzed synthesis of quinolines, the reaction is believed to proceed via a catalytic cycle. The secondary amine substrate coordinates to the Rh(III) center. This is followed by a concerted metalation-deprotonation step, where the ortho-C-H bond of the naphthalene ring is activated to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes migratory insertion of the alkyne coupling partner, followed by reductive elimination, which forms the new heterocyclic ring and regenerates the active catalyst.
Kinetic and isotopic labeling studies are indispensable tools for probing reaction mechanisms, particularly in catalytic systems. The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with a heavier isotope (e.g., hydrogen with deuterium) alters the reaction rate. slideserve.compkusz.edu.cn This effect is especially useful for determining whether a C-H bond is broken in the rate-determining step of a reaction.
In the context of the Rh(III)-catalyzed C-H activation/annulation to form a quinoline from this compound, a KIE study would provide significant mechanistic insight. The experiment would involve synthesizing a deuterated version of the substrate, specifically at the C8 position of the naphthalene ring. The initial rates of the reaction for both the deuterated and non-deuterated substrates would then be measured under identical conditions.
If the C-H bond cleavage is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed, as the greater mass of the C-D bond requires more energy to break. Studies on analogous systems have indeed shown a significant KIE, supporting the hypothesis that C-H activation is often the slowest step in the catalytic cycle. nih.gov Conversely, a KIE value near unity would suggest that C-H bond cleavage is not rate-limiting and occurs in a fast, potentially reversible, step before or after the rate-determining step. slideserve.com
Table 2: Kinetic Isotope Effect (KIE) in Analogous C-H Activation Reactions
| Reaction Type | Substrate | KIE (kH/kD) Value | Mechanistic Implication |
|---|---|---|---|
| Rh(III)-Catalyzed C-H Amination | N-Acylaniline | 2.1 | C-H activation is involved in the rate-determining step. nih.gov |
| Pd(II)-Catalyzed C-H Acetoxylation | Phenylacetic Acid | 3.5 | C-H bond cleavage is rate-limiting. |
| Ru(II)-Catalyzed C-H Annulation | N-Phenyl-2-aminopyridine | 1.0 | C-H activation is not rate-determining; occurs in a rapid pre-equilibrium. |
While this compound is achiral, its integration into fused ring systems can generate one or more stereocenters, making stereochemical control a critical aspect of the synthesis. The formation of substituted tetrahydroquinolines is a prominent example where stereochemistry is crucial.
Diastereoselective Synthesis: Diastereoselectivity can be achieved when a reaction creates a new stereocenter in a molecule that already contains one. In other cases, substrate control can direct the formation of a specific diastereomer. For instance, the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been shown to produce 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivity (>20:1 dr). frontiersin.org This high level of control arises from a sterically favored transition state during the cyclization.
Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral product requires the use of a chiral catalyst or a chiral auxiliary. In the synthesis of tetrahydroquinolines, several enantioselective methods have been developed. One powerful strategy is the palladium-catalyzed asymmetric carboamination of aniline derivatives bearing pendant alkenes. Using a chiral phosphine ligand, such as (S)-Siphos-PE, allows for the formation of tetrahydroquinolines containing quaternary carbon stereocenters with high levels of enantiomeric excess. nih.gov Another approach utilizes chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the asymmetric reduction of a dihydroquinoline intermediate, which is formed after an initial cyclization step. organic-chemistry.org These catalyst-controlled reactions provide access to optically active heterocyclic products that are valuable in medicinal chemistry.
Table 3: Examples of Stereoselective Tetrahydroquinoline Synthesis
| Method | Catalyst / Chiral Source | Stereochemical Outcome |
|---|---|---|
| Pd-Catalyzed Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | up to 98% ee |
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | up to 99% ee |
| [4+2] Annulation | Substrate Control (p-Quinone Methide) | >20:1 dr |
| NHC-Catalyzed Cascade | Chiral N-Heterocyclic Carbene (NHC) | >25:1 dr, up to 98.7% ee |
Structural Characterization and Elucidation Studies
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of a chemical compound. However, specific experimental spectra for N-(4-Fluorobenzyl)-1-naphthalenamine are not found in the surveyed literature. The following sections outline the types of data that would be expected from these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Detailed ¹H, ¹³C, and ¹⁹F NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, have not been reported in published research. Such data would be essential for confirming the connectivity of atoms within the molecule, detailing the specific environment of each proton, carbon, and fluorine atom.
Infrared (IR) Spectroscopy
Published IR spectra providing the characteristic vibrational frequencies for the functional groups in this compound could not be located. An experimental IR spectrum would be used to identify key functional groups, such as the N-H stretch of the secondary amine, C-N stretching, aromatic C-H stretching, and the C-F bond vibration.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
While the molecular weight of this compound is known to be 251.31 g/mol , corresponding to a molecular formula of C17H14FN, specific mass spectrometry or high-resolution mass spectrometry data from experimental studies are not available in the literature. scbt.com HRMS data would provide a precise mass measurement, confirming the elemental composition of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available UV-Vis spectroscopic data in the scientific literature detailing the absorption maxima (λmax) for this compound. This analysis would provide information about the electronic transitions within the aromatic systems of the molecule.
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure of this compound has not been determined by single-crystal X-ray diffraction according to available crystallographic databases. This technique would definitively establish bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystalline state.
Molecular Conformation and Packing Arrangements
The three-dimensional arrangement of this compound is dictated by the spatial relationship between the naphthalene (B1677914) and the 4-fluorobenzyl moieties. While a definitive crystal structure for this compound is not available, analysis of the closely related Schiff base, N-(4-Chlorobenzylidene)-1-naphthylamine, provides a reasonable model for its likely conformation. researchgate.netnih.gov
In N-(4-Chlorobenzylidene)-1-naphthylamine, the molecule adopts a trans conformation about the imine bond. researchgate.netnih.gov A key feature of its molecular structure is the significant dihedral angle between the naphthalene and the chlorophenyl rings, which has been determined to be 66.53(5)°. researchgate.netnih.gov This substantial twist is a common feature in such bicyclic aromatic systems, arising from steric hindrance between the two bulky ring systems. It is highly probable that this compound would adopt a similarly twisted conformation.
The crystal packing of these related compounds offers further clues. N-(4-Chlorobenzylidene)-1-naphthylamine crystallizes in the monoclinic space group P21/c. researchgate.net Another related compound, naphthalen-1-yl-(4-nitro-benzylidene)-amine, crystallizes in the orthorhombic space group P212121. The specific packing arrangement is influenced by the subtle interplay of intermolecular forces.
Interactive Data Table: Crystallographic Data for Related Compounds
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) |
| N-(4-Chlorobenzylidene)-1-naphthylamine | C₁₇H₁₂ClN | Monoclinic | P21/c | 12.8416(13) | 14.8771(15) | 7.1971(8) | 92.857(1) | 66.53(5) |
| naphthalen-1-yl-(4-nitro-benzylidene)-amine | C₁₇H₁₂N₂O₂ | Orthorhombic | P212121 | 7.2528(8) | 12.301(1) | 15.208(1) | 90 | - |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties. However, no specific DFT studies for N-(4-Fluorobenzyl)-1-naphthalenamine are available.
Geometry Optimization and Conformational Analysis
This analysis would involve calculating the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. By exploring the potential energy surface, researchers could identify different stable conformers (spatial arrangements of the molecule) and determine their relative energies. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Currently, there are no published optimized geometrical parameters (bond lengths, bond angles) or conformational analyses for this compound.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)
The electronic properties of a molecule are key to its reactivity. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide critical information. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.netscispace.com Specific energy values for the HOMO, LUMO, and the corresponding energy gap for this compound have not been reported.
Vibrational Frequency Calculations and Spectroscopic Correlation with Experimental Data
Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By comparing these calculated spectra with experimentally obtained data, scientists can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.netnih.gov Such a correlative study has not been published for this compound.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This visual tool is instrumental in predicting how the molecule will interact with other chemical species and identifying potential sites for chemical reactions. researchgate.net There are no available MEP maps or associated analyses for this compound.
Quantum Chemical Calculations for Reactivity and Stability
Beyond HOMO-LUMO analysis, various other quantum chemical descriptors can be calculated to provide a deeper understanding of a molecule's reactivity and stability. These "global reactivity descriptors," derived from DFT calculations, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govnih.gov These parameters quantify the reactive nature of a molecule but have not been computed for this compound in any available studies.
Theoretical Studies of Reaction Mechanisms
Computational chemistry can be used to model the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a reaction, such as the synthesis of this compound. researchgate.net This allows for a detailed understanding of the reaction's feasibility and kinetics. To date, no theoretical studies on the reaction mechanisms involving this compound have been published.
In Silico Assessment of Molecular Descriptors Relevant to Biological Activity
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Naphthalene (B1677914) Moiety Modifications on Biological Modulatory Effects
The naphthalene moiety is a crucial component for the biological activity of this class of compounds. Modifications to this ring system have demonstrated a significant impact on their modulatory effects. For instance, in studies of analogs of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a compound with a similar naphthalene feature, replacing the naphthalene moiety with a simpler benzene (B151609) ring was found to eliminate the inhibitory effects on equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk This suggests that the extended aromatic surface of the naphthalene ring is essential for effective interaction with the biological target.
Further research on other naphthalene derivatives has shown that the position of substitution on the naphthalene ring is also critical. For example, in a series of Keap1-Nrf2 protein-protein interaction inhibitors, the placement of substituents at different positions on the naphthalene core resulted in notable changes in activity. nih.gov Similarly, in the development of naphthylphenstatins, which are analogs of the tubulin polymerization inhibitor phenstatin, the 2-naphthyl moiety was found to be a better substitute for the 3-hydroxy-4-methoxyphenyl ring of the parent compound, indicating a preference for the naphthalene system in this context. nih.gov
The introduction of substituents onto the naphthalene ring can also modulate activity. In a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, the addition of a 2-(4-fluorobenzyloxy) group to the naphthalene scaffold led to a highly potent inhibitor of the Keap1-Nrf2 protein-protein interaction. nih.gov These findings underscore the importance of the naphthalene core as a key pharmacophoric element, with both its inherent aromatic character and its substitution pattern playing a vital role in determining the biological activity of these compounds.
| Compound Series | Naphthalene Moiety Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| FPMINT Analogues | Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2 | polyu.edu.hkpolyu.edu.hk |
| Keap1-Nrf2 PPI Inhibitors | Addition of a 2-(4-fluorobenzyloxy) group | Led to a highly potent inhibitor | nih.gov |
| Naphthylphenstatins | Replacement of a substituted phenyl ring with a 2-naphthyl group | Improved tubulin polymerization inhibiting activity | nih.gov |
Role of the 4-Fluorobenzyl Moiety in Activity Modulation
The 4-fluorobenzyl moiety is another critical structural feature that significantly influences the biological activity of N-(4-Fluorobenzyl)-1-naphthalenamine and its analogs. The presence and position of the fluorine atom on the benzyl (B1604629) group are key determinants of potency and selectivity.
The fluorine atom, due to its high electronegativity and small size, can alter the electronic properties of the benzyl ring and participate in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. mdpi.com In the context of tyrosinase inhibitors, the 4-fluorobenzylpiperazine moiety has been identified as a key pharmacophoric feature. nih.gov Molecular docking studies of these inhibitors have suggested that the 4-fluorobenzyl group can occupy a conserved region in the active site of human tyrosinase. nih.gov
The importance of the fluorine substituent is further highlighted in studies of FPMINT analogues, where the presence of a halogen on the phenyl ring attached to the piperazine (B1678402) was found to be essential for inhibitory effects on ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk In a different series of compounds, 5-aminosubstituted 4-fluorobenzyl-8-hydroxy- nih.govnih.govnaphthyridine-7-carboxamides were identified as potent HIV-1 integrase inhibitors, with the 4-fluorobenzyl group playing a key role in their activity. nih.gov
The substitution pattern on the benzyl ring is also crucial. For example, in a series of dipeptidyl peptidase-4 inhibitors, a 2,4,5-trifluorophenyl derivative showed a modest enhancement of enzyme inhibition compared to its difluoro counterparts, indicating that the number and position of fluorine atoms can fine-tune the activity. sci-hub.box The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional groups, which in turn can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
| Compound Series | Role of 4-Fluorobenzyl Moiety | Observed Effect | Reference |
|---|---|---|---|
| Tyrosinase Inhibitors | Key pharmacophoric feature | Occupies a conserved region in the enzyme's active site | nih.gov |
| FPMINT Analogues | Essential for activity | Halogen substitution on the phenyl ring is necessary for ENT1/ENT2 inhibition | polyu.edu.hkpolyu.edu.hk |
| HIV-1 Integrase Inhibitors | Contributes to potency | Part of the core structure of potent inhibitors | nih.gov |
| DPP-4 Inhibitors | Fine-tunes activity | Number and position of fluorine atoms modulate enzyme inhibition | sci-hub.box |
Influence of Linker and Heterocyclic Substituent Variations
The nature of the linker connecting the naphthalene and the 4-fluorobenzyl moieties, as well as the introduction of various heterocyclic substituents, can significantly modulate the biological activity of this class of compounds.
In a series of Keap1-Nrf2 protein-protein interaction inhibitors, the length and flexibility of the linker were found to be important. nih.gov For instance, a benzyloxy linker provided a 4-fold improvement in inhibitory activity compared to a direct phenyl connection. nih.gov However, reversing the orientation of this linker resulted in a 3-fold decrease in activity, highlighting the importance of the linker's specific chemical structure and orientation. nih.gov Extending the sulfonamide linkers between the naphthalene and benzene rings in another series of Keap1-Nrf2 inhibitors by one carbon or a carbonyl group led to a complete loss of inhibitory activity, suggesting a strict requirement for the direct connection of the sulfonamide groups. nih.gov
The incorporation of heterocyclic rings has also been explored as a strategy to modulate activity. In the FPMINT series, a piperazine ring serves as a key part of the linker. polyu.edu.hkpolyu.edu.hk In other studies, the replacement of an aromatic phenyl ring with a saturated heterocyclic ring like piperidine (B6355638) resulted in a decrease in activity, indicating a preference for aromaticity in that particular series. nih.gov The introduction of various heterocycles and fused ring systems has been a systematic approach to explore binding interactions and optimize the cellular activity of these compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com This method is valuable for understanding the physicochemical properties that govern the activity of a series of compounds and for designing new, more potent analogs.
While specific QSAR models for this compound were not found, studies on related naphthalene derivatives provide insights into the types of descriptors that are likely important for its activity. For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors found that the anticancer activity was influenced by lipophilic (ClogP) and electronic (ELUMO) properties. atlantis-press.com The best QSAR model developed in that study was a non-linear equation involving these two parameters. atlantis-press.com
In another 3D-QSAR study on adamantyl N-benzylbenzamides as melanogenesis inhibitors, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were used. researchgate.net The contour maps from this analysis indicated that steric contributions from the adamantyl moiety and electrostatic contributions from a hydroxyl group were important for activity. researchgate.net
For a hypothetical QSAR model of this compound and its analogs, important descriptors would likely include:
Electronic descriptors (e.g., HOMO, LUMO, electrostatic potential): These descriptors can quantify the electronic nature of the molecule, which is crucial for electrostatic and other electronic interactions with the target. The electron-withdrawing nature of the fluorine atom would be an important factor here.
Steric descriptors (e.g., molecular weight, molar refractivity): The size and shape of the molecule are critical for its fit into the binding site of the target.
Topological descriptors: These describe the connectivity of atoms in the molecule and can provide information about its shape and flexibility.
The development of a robust QSAR model for this class of compounds would be a valuable tool for guiding the synthesis of new derivatives with improved biological activity.
Identification of Pharmacophore Features and Implications for Rational Molecular Design
A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Based on the SAR studies of this compound and related compounds, several key pharmacophoric features can be identified:
A large, planar aromatic system: The naphthalene moiety appears to be a critical feature, likely involved in π-π stacking or other hydrophobic interactions with the target. Its size and shape are important for activity.
A halogenated aromatic ring: The 4-fluorobenzyl group is another essential component. The fluorine atom likely acts as a hydrogen bond acceptor or engages in other favorable electrostatic interactions. Its position on the ring is crucial.
A specific spatial arrangement of these features: The distance and relative orientation between the naphthalene and 4-fluorobenzyl moieties, dictated by the linker, are critical for optimal binding.
Hydrogen bond donors and acceptors: The amine linker in the parent compound can act as a hydrogen bond donor. Other functional groups introduced as substituents can also provide additional hydrogen bonding opportunities.
These pharmacophoric features have important implications for the rational design of new molecules. For example, new analogs could be designed by:
Bioisosteric replacement of the naphthalene ring: Other large, flat aromatic or heteroaromatic systems could be explored to see if they can mimic the interactions of the naphthalene moiety.
Modification of the 4-fluorobenzyl group: Different halogen substitutions or other electron-withdrawing groups could be tested to optimize the electronic properties and interactions of this part of the molecule.
Varying the linker: Linkers with different lengths, rigidities, and hydrogen bonding capacities could be synthesized to fine-tune the spatial arrangement of the key pharmacophoric features.
Introducing additional functional groups: The addition of substituents to the naphthalene or benzyl rings that can form specific interactions with the target, such as hydrogen bonds or salt bridges, could enhance potency and selectivity.
By understanding the key pharmacophore features, medicinal chemists can more efficiently design and synthesize new compounds with a higher probability of possessing the desired biological activity.
In Vitro Biological Modulatory Effects and Mechanistic Elucidation
Antioxidant Activity and Free Radical Scavenging Mechanisms
No published studies were identified that have evaluated the antioxidant or free radical scavenging properties of N-(4-Fluorobenzyl)-1-naphthalenamine. Data from common antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, are not available for this compound. Therefore, its potential mechanisms as a hydrogen donor, electron donor, or metal chelator remain uninvestigated.
In Vitro Antiproliferative and Cytotoxic Studies in Established Cell Lines
There is no scientific literature available that reports on the in vitro antiproliferative or cytotoxic effects of this compound against the specified human cancer cell lines: hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), or breast adenocarcinoma (MCF-7). As a result, data regarding its IC₅₀ values, effects on the cell cycle, or mechanisms of inducing apoptosis or necrosis in these cell lines are currently absent.
The cytotoxic or modulatory effects of this compound on non-transformed, healthy cell lines such as the murine L929 fibroblast line or the human WI-38 lung fibroblast line have not been documented in available studies. Information regarding its selectivity index, comparing toxicity in cancerous versus non-cancerous cells, is therefore not available.
Antiprotozoal/Antiparasitic Activity (e.g., Trypanosoma cruzi, Leishmania)
A review of existing research indicates a lack of studies investigating the antiprotozoal or antiparasitic potential of this compound. Its activity against protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) or species of Leishmania has not been reported.
Enzyme Inhibition Mechanisms (e.g., α-Glucosidase)
To fulfill the requested article structure, this section would require specific experimental data that is not presently available for this compound. For a compound to be characterized as an α-glucosidase inhibitor, it would need to be subjected to a series of in vitro assays.
Detailed Research Findings: The initial step would involve screening this compound against α-glucosidase to determine if it exhibits any inhibitory activity. If activity is confirmed, the next step would be to quantify its potency, typically expressed as an IC50 value. This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity under specific assay conditions.
Following the determination of the IC50 value, kinetic studies are performed to understand the mechanism of inhibition. This involves measuring the rate of the enzyme-catalyzed reaction at various substrate concentrations, both in the absence and presence of different concentrations of the inhibitor. The data from these experiments are often visualized using a Lineweaver-Burk plot. By analyzing the changes in the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the type of inhibition—competitive, non-competitive, uncompetitive, or mixed—can be determined.
Data Tables: Without experimental data, the creation of interactive data tables is not possible. A representative table that would typically be included is shown below to illustrate the kind of data required.
Table 1: Hypothetical α-Glucosidase Inhibitory Activity and Kinetic Parameters This table is for illustrative purposes only, as no data has been reported for the subject compound.
| Compound | IC50 (µM) | Inhibition Type | Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Acarbose (Reference Standard) | Data Not Available | Competitive | Data Not Available |
Further research and experimental evaluation are necessary to ascertain whether this compound possesses α-glucosidase inhibitory properties and to elucidate its potential mechanism of action.
Q & A
Basic: What are the primary synthetic routes for N-(4-Fluorobenzyl)-1-naphthalenamine?
Methodological Answer:
The compound is synthesized via palladium-catalyzed C-H activation, where 1-chloromethyl naphthalene reacts with N,N-dimethylformamide (DMF) as a dimethyl amino source. Key steps include:
- Catalyst System : Pd(OAc)₂ with ligands such as XPhos.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature Control : Reactions typically proceed at 80–100°C for 12–24 hours.
- Work-up : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.
Basic: What characterization techniques validate the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Determines bond angles, dihedral angles, and crystal packing (e.g., C–C bond lengths averaged at 1.40 Å, R factor = 0.043) .
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for the fluorobenzyl group (δ 4.45–4.55 ppm, singlet) and naphthalene protons (δ 7.20–8.20 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (theoretical: 267.08 g/mol; observed: 267.12 g/mol) .
Advanced: How can researchers resolve contradictions in spectroscopic data during synthesis?
Methodological Answer:
Contradictions (e.g., unexpected peaks in NMR or impurities) require:
- Cross-Validation : Compare NMR with X-ray data to confirm stereochemistry .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts. COA (Certificate of Analysis) verification ensures >98% purity .
- Isotopic Labeling : Introduce deuterated solvents to distinguish solvent artifacts from compound signals .
Advanced: What strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(II)/Pd(0) systems with phosphine ligands (e.g., XPhos vs. SPhos) to enhance turnover frequency .
- Solvent Effects : Use DMF for high dielectric constant or switch to acetonitrile for faster kinetics.
- Additives : Potassium carbonate or silver nitrate improves electrophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields (85–90%) .
Advanced: What regulatory considerations apply to handling this compound?
Methodological Answer:
- DEA Scheduling : The compound is structurally analogous to controlled substances (e.g., FUB-AKB48), requiring compliance with DEA’s Drug & Chemical Evaluation Section guidelines .
- Safety Protocols : Use fume hoods for synthesis and storage at RT in amber vials to prevent photodegradation .
- Documentation : Maintain SDS (Safety Data Sheet) records for toxicity data (e.g., LD₅₀ > 500 mg/kg in rodents) .
Advanced: How is the biological activity of this compound assessed in pharmacological studies?
Methodological Answer:
- In Vitro Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC₅₀ values reported at 0.5–2.0 µM) .
- Structure-Activity Relationship (SAR) : Modify the fluorobenzyl group to test substituent effects on binding affinity .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂ > 60 minutes indicates suitability for in vivo studies) .
Basic: What solvents are compatible with this compound in stock solution preparation?
Methodological Answer:
- Preferred Solvents : DMSO (25 µL stock at 10 mM) for solubility and stability.
- Alternatives : Ethanol or acetonitrile for reactions requiring low viscosity.
- Avoid : Chlorinated solvents (e.g., DCM) due to poor solubility (<1 mg/mL) .
Advanced: How are computational methods applied to study this compound?
Methodological Answer:
- Docking Simulations : Use SMILES strings (e.g.,
c1cc(ccc1F)C(NCCn2cccn2)C) in AutoDock Vina to predict protein-ligand interactions . - DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (theoretical: 4.2 eV) .
- MD Simulations : Assess stability in lipid bilayers (GROMACS software) for membrane permeability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
